![molecular formula C24H18N2O4 B4541228 methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate](/img/structure/B4541228.png)
methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from acetoacetic esters or other precursors, and employs methods such as condensation reactions. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant have been prepared in three steps from acetoacetic esters for the preparation of various heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectroscopic techniques, is crucial for understanding the spatial arrangement of atoms within a compound. Studies such as the synthesis, spectral analysis, structural elucidation, and quantum chemical studies of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate have provided insights into the molecular structure and electronic properties of similar compounds (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015).
Chemical Reactions and Properties
Chemical reactions and properties analysis often focuses on the reactivity and interaction of compounds with various reagents. For instance, studies on the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate and its role as an intermediate in pharmaceutical synthesis highlight the chemical reactivity of these compounds (Yang Jian-she, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical handling and application of chemical compounds. The analysis of hydrogen-bonded sheets and chains in isomeric compounds provides valuable information about the physical properties and molecular interactions within similar molecules (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Properties Analysis
Chemical properties are closely linked to the compound's structure and can be studied through reactions with various chemical reagents. The synthesis and characterization of azo-benzoic acids and their precursors, for example, provide insights into the azo-hydrazone tautomerism and acid-base dissociation behaviors in solution, which are critical aspects of their chemical properties (Baul, Das, Chandra, Mitra, & Pyke, 2009).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities, as mentioned above.
Pharmacokinetics
The molecular weight of the compound is 39841072 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
methyl 4-[[2-oxo-2-(2-phenylindolizin-3-yl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c1-30-24(29)17-10-12-18(13-11-17)25-23(28)22(27)21-20(16-7-3-2-4-8-16)15-19-9-5-6-14-26(19)21/h2-15H,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYILLXMUKDUBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-oxo-2-(2-phenylindolizin-3-yl)acetamido]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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